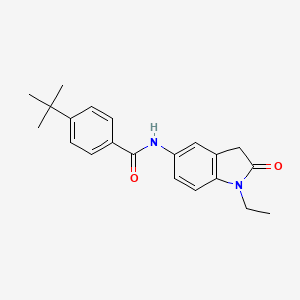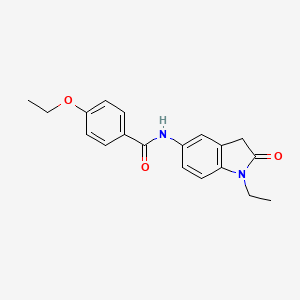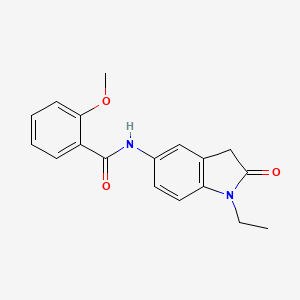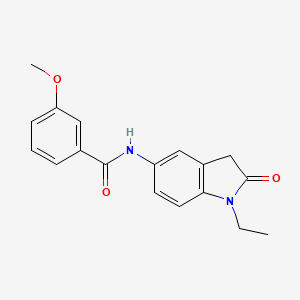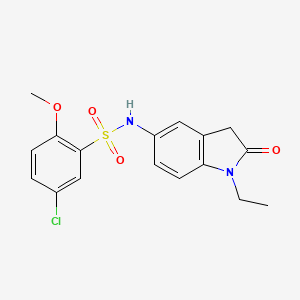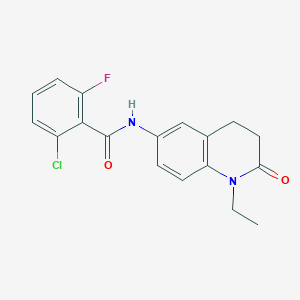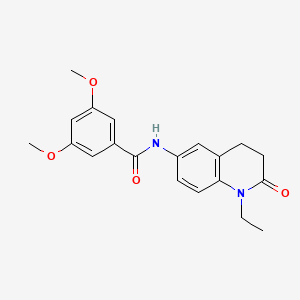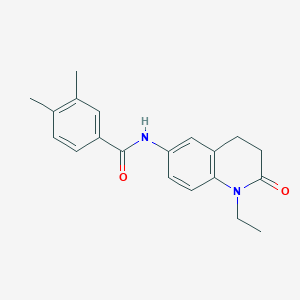
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (also known as NETQ) is a small molecule that has recently been used in a variety of scientific research applications. NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, NETQ has been found to have a range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. It has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. In addition, NETQ has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. NETQ has also been studied for its potential anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of NF-κB, a transcription factor involved in the regulation of inflammation.
Wirkmechanismus
The exact mechanism of action of NETQ is not yet fully understood. However, it is believed that NETQ acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, NETQ has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
NETQ has been found to have a range of biochemical and physiological effects. In animal studies, NETQ has been found to reduce inflammation, reduce the production of pro-inflammatory cytokines, and reduce the expression of NF-κB. In addition, NETQ has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. NETQ has also been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
The use of NETQ in laboratory experiments has several advantages. NETQ is a small molecule, making it easy to synthesize and store. In addition, NETQ is relatively non-toxic and has been found to have a range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, there are some limitations to the use of NETQ in laboratory experiments. For example, the exact mechanism of action of NETQ is not yet fully understood, and it is not yet known if NETQ has any long-term side effects.
Zukünftige Richtungen
There are a number of potential future directions for NETQ. Further research is needed to better understand the exact mechanism of action of NETQ, as well as its potential long-term side effects. In addition, further research is needed to investigate the potential of NETQ as an anti-cancer and anti-fungal agent. Finally, NETQ could be evaluated for its potential as a therapeutic agent for the treatment of various diseases, such as inflammation and cancer.
Synthesemethoden
NETQ was first synthesized by a two-step reaction involving the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride. The first step involved the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride in a solution of dichloromethane and triethylamine. The reaction yielded N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide as the main product, with minor amounts of side products.
Eigenschaften
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-23-19-11-8-17(13-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-14(2)3/h5-6,8-11,13-14H,4,7,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRZYFYSYVKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



